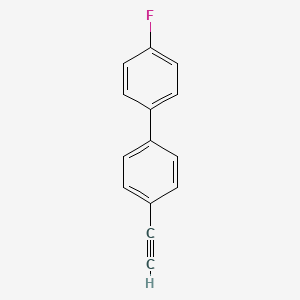

4-Ethynyl-4'-fluoro-1,1'-biphenyl

Overview

Description

“4-Ethynyl-4’-fluoro-1,1’-biphenyl” is a chemical compound . It is also known as “4-Ethynylbiphenyl” and has the molecular formula CH . It is used as a general reagent in the alkynylation of indoles and C1 alkynylation of carbazoles .

Synthesis Analysis

“4-Ethynyl-4’-fluoro-1,1’-biphenyl” is used in the synthesis of [3,2=c]coumarin derivatives using visible-light-promoted radical alkyne insertion .Molecular Structure Analysis

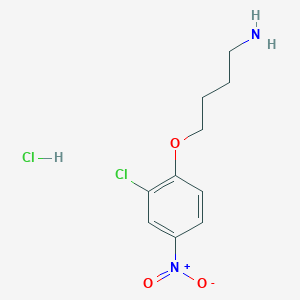

The molecular structure of “4-Ethynyl-4’-fluoro-1,1’-biphenyl” can be represented by the formula CH . The average mass is 178.229 Da and the monoisotopic mass is 178.078247 Da .Chemical Reactions Analysis

“4-Ethynyl-4’-fluoro-1,1’-biphenyl” is a general reagent used in the alkynylation of indoles and C1 alkynylation of carbazoles .Physical and Chemical Properties Analysis

The average mass of “4-Ethynyl-4’-fluoro-1,1’-biphenyl” is 178.229 Da and the monoisotopic mass is 178.078247 Da .Scientific Research Applications

Optical Properties in Terahertz Range

A study explored the optical properties of fluoro-substituted biphenyls, including compounds similar to 4-Ethynyl-4'-fluoro-1,1'-biphenyl, in the terahertz (THz) range. It focused on the birefringence, refractive indices, and absorption coefficients of liquid crystals in the 0.3 to 3.0 THz range, demonstrating the dependency of these parameters on the placement and number of fluorine atoms in the molecules (Chodorow et al., 2013).

Fluoro-Substituted Biphenyls for Liquid Crystals

Another study examined fluoro-substituted analogs of 4-butyl-4'-[(4-butylphenyl)ethynyl]biphenyls. The research analyzed the molecular structure's correlation with mesomorphic properties and dielectric properties of the synthesized compounds. It highlighted the balance achieved by trifluoro-substituted analogs between dielectric anisotropy and clearing points (Kula et al., 2013).

Fluoride Ion Sensing

A study disclosed a novel cruciform triarylborane compound displaying intramolecular charge transfer and high emissivity. This compound's interaction with fluoride ions induced a significant shift in fluorescence, enabling ratiometric fluorescence sensing of fluoride ions, even in solid state (Zhao et al., 2011).

Influence on Birefringence and Mesomorphic Properties

Research focused on new liquid crystal compounds based on a 4-[(4-butyl-2,6-difluorophenyl)ethynyl]biphenyl core. The study revealed alternative approaches to conventional liquid crystal design, showing correlations between molecular structure and mesomorphic properties. The compounds demonstrated broad enantiotropic nematic behavior suitable for liquid crystal mixtures (Herman et al., 2017).

Safety and Hazards

The safety data sheet for “4-Ethynyl-4’-fluoro-1,1’-biphenyl” indicates that it may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective gloves/protective clothing/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

4-Ethynyl-4’-fluoro-1,1’-biphenyl plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The ethynyl group in the compound can undergo metabolic oxidation, leading to the formation of metabolites such as 4’-hydroxybiphenyl-4-ylacetic acid and biphenyl-4-ylacetic acid . These metabolites can further interact with enzymes involved in aromatic hydroxylation and oxidation processes. Additionally, the fluoro group can influence the compound’s binding affinity to certain proteins, potentially affecting enzyme inhibition or activation.

Metabolic Pathways

4-Ethynyl-4’-fluoro-1,1’-biphenyl is involved in various metabolic pathways, including aromatic hydroxylation and oxidation. Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, leading to the formation of metabolites like 4’-hydroxybiphenyl-4-ylacetic acid and biphenyl-4-ylacetic acid . These metabolites can further participate in metabolic processes, influencing metabolic flux and metabolite levels within cells.

Properties

IUPAC Name |

1-ethynyl-4-(4-fluorophenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h1,3-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZHBQDSZLDKNMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00599222 | |

| Record name | 4-Ethynyl-4'-fluoro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58609-43-1 | |

| Record name | 4-Ethynyl-4'-fluoro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B3059473.png)

![3-[2-(4-Formylphenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B3059476.png)